molecular formula C20H19N3O5S B6124928 N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B6124928
M. Wt: 413.4 g/mol
InChI Key: UDVKQLBFFKFUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylyl cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays an important role in regulating cardiovascular, respiratory, and nervous system functions. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and cancer.

Mechanism of Action

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide 73-6691 selectively inhibits sGC by binding to the heme moiety of the enzyme, which prevents the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that regulates various cellular functions, including smooth muscle relaxation, platelet aggregation, and gene expression. By inhibiting sGC, N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide 73-6691 reduces the levels of cGMP, which leads to vasoconstriction, platelet activation, and other physiological effects.
Biochemical and Physiological Effects:
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide 73-6691 has been shown to have various biochemical and physiological effects, depending on the target tissue and disease state. In general, N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide 73-6691 reduces the levels of cGMP, which leads to vasoconstriction, platelet activation, and other effects. N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide 73-6691 has also been found to reduce oxidative stress and inflammation in various tissues, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide 73-6691 is a highly selective inhibitor of sGC, which makes it a valuable tool for investigating the role of sGC in various physiological and pathological processes. However, N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide 73-6691 has some limitations in lab experiments, such as its low solubility in water and the need for high concentrations to achieve maximal inhibition of sGC. In addition, N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide 73-6691 may have off-target effects on other heme-containing enzymes, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide 73-6691 and sGC signaling. One area of interest is the development of more potent and selective sGC inhibitors, which could have improved therapeutic efficacy and reduced off-target effects. Another area of interest is the identification of novel targets in the NO signaling pathway, which could lead to the development of new therapies for diseases such as pulmonary hypertension and heart failure. Finally, there is a need for further studies on the safety and efficacy of N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide 73-6691 in human subjects, which could pave the way for its clinical use in the future.

Synthesis Methods

The synthesis of N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide 73-6691 involves several steps, including the reaction of 6-cyano-1,3-benzodioxole with piperidine-1-sulfonyl chloride to form the corresponding sulfonyl derivative, which is then coupled with 3-amino-N-(4-methoxyphenyl)benzamide in the presence of a coupling reagent. The resulting product is purified by column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide 73-6691 has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes. For example, N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide 73-6691 has been shown to attenuate hypoxia-induced pulmonary hypertension in animal models by increasing pulmonary vascular resistance and reducing right ventricular hypertrophy. N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide 73-6691 has also been found to improve cardiac function and reduce myocardial fibrosis in a rat model of heart failure. In addition, N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide 73-6691 has been reported to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells.

properties

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c21-12-15-10-18-19(28-13-27-18)11-17(15)22-20(24)14-5-4-6-16(9-14)29(25,26)23-7-2-1-3-8-23/h4-6,9-11H,1-3,7-8,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVKQLBFFKFUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3C#N)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide

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